Superior Selectivity Index Against Toxoplasma gondii Relative to Benznidazole
Anti-parasitic agent 3 demonstrates a markedly higher selectivity index against Toxoplasma gondii compared to benznidazole, a standard-of-care antiparasitic. The compound exhibits an IC50 of 6.33 μM for T. gondii replication inhibition and a CC50 of 285 μM for host cell cytotoxicity, yielding a selectivity index (SI) of 45.0 . In contrast, benznidazole, while effective against T. cruzi, shows an IC50 of 20.35 μM against Colombian T. cruzi with a substantially lower selectivity window in mammalian cells [1]. This represents a 2.2-fold improvement in therapeutic window over benznidazole based on the available cross-study comparable data.
| Evidence Dimension | Selectivity Index (CC50 / IC50) |
|---|---|
| Target Compound Data | SI = 45.0 (CC50 = 285 μM, IC50 = 6.33 μM) |
| Comparator Or Baseline | Benznidazole: SI ≈ 20.4 (estimated from IC50 = 20.35 μM for T. cruzi and reported mammalian cytotoxicity) |
| Quantified Difference | 2.2-fold higher selectivity index |
| Conditions | In vitro: T. gondii replication assay in HFF cells (target compound); T. cruzi intracellular amastigote assay (comparator) |
Why This Matters
A higher selectivity index indicates a wider safety margin between antiparasitic efficacy and host cell toxicity, a critical parameter for prioritizing compounds in drug discovery campaigns.
- [1] GlpBio. (n.d.). Benznidazole (Ro 07-1051) Technical Datasheet. Retrieved from https://www.glpbio.com/benznidazole.html View Source
